2-(piperidin-3-yl)-1H-benzo[d]imidazole
Overview
Description
2-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features both a piperidine ring and a benzimidazole ring.
Mechanism of Action
Target of Action
The primary target of 2-(piperidin-3-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome , a cytosolic pattern recognition receptor . This receptor plays a fundamental role in the response to exogenous and endogenous stimuli .
Mode of Action
The compound binds to the NLRP3 inflammasome . This binding inhibits NLRP3 activation, which in turn inhibits IL-1β release in differentiated THP-1 cells . The compound’s ability to inhibit NLRP3-dependent pyroptosis has also been confirmed .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by this compound affects the downstream pathway of IL-1β release . This results in the inhibition of pyroptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s ability to penetrate the central nervous system (cns) has been noted .
Result of Action
The result of the compound’s action is the inhibition of IL-1β release and pyroptosis in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound could have potential therapeutic applications in conditions where the NLRP3 inflammasome is implicated.
Action Environment
It is known that the compound’s activity can be modulated via manipulation of the benzimidazole n1 substituent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(Piperidin-3-yl)-1H-benzo[d]imidazole are not fully explored yet. Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some piperidine derivatives have been found to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP
Molecular Mechanism
It is known that some piperidine derivatives can bind to the NLRP3 inflammasome, a protein complex responsible for the activation of inflammatory responses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable piperidine derivative. One common method involves the reaction of o-phenylenediamine with 3-chloropiperidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
2-(piperidin-3-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antihistamine and its effects on the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminopiperidine)-benzimidazole: Another compound with similar antihistamine properties.
1-(2-chlorobenzoyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: A derivative with potential anti-inflammatory properties.
Uniqueness
2-(piperidin-3-yl)-1H-benzo[d]imidazole is unique due to its selective binding to H1 receptors and its ability to penetrate the central nervous system effectively. This selectivity and CNS penetration make it a promising candidate for developing sedative hypnotics with fewer side effects compared to traditional antihistamines .
Properties
IUPAC Name |
2-piperidin-3-yl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZIJJKVPOTLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415540 | |
Record name | 2-(Piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123771-23-3 | |
Record name | 2-(Piperidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-3-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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